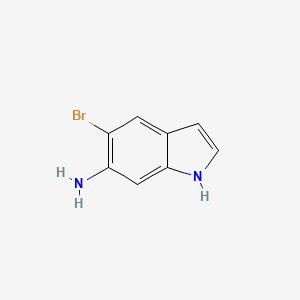

5-Bromo-1H-indol-6-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1H-indol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVQALZKTIHCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646823 | |

| Record name | 5-Bromo-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873055-33-5 | |

| Record name | 5-Bromo-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-1H-indol-6-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1H-indol-6-amine is a halogenated derivative of the indole heterocyclic system. The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates.[1][2] The presence of both an amino group and a bromine atom on the indole ring makes this compound a highly versatile and valuable building block for the synthesis of complex molecules. The bromine atom provides a reactive handle for introducing molecular diversity via cross-coupling reactions, while the amino group can be readily functionalized.[1] This guide provides a comprehensive overview of its chemical properties, spectral characteristics, synthesis, and potential applications in drug discovery.

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These predicted and experimental values are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| CAS Number | 873055-33-5 | [3] |

| Molecular Formula | C₈H₇BrN₂ | [3] |

| Molecular Weight | 211.06 g/mol | [3][4] |

| Appearance | Off-white to brown solid | |

| Boiling Point | 387.0 ± 22.0 °C (Predicted) | [4] |

| Density | 1.753 ± 0.06 g/cm³ (Predicted) | [4] |

| Purity | ≥97% (Commercially Available) | |

| Storage Conditions | Store at 4°C, protect from light, under inert gas (Nitrogen or Argon) | |

| InChI Key | SBVQALZKTIHCSD-UHFFFAOYSA-N |

Spectroscopic Data Analysis

While specific experimental spectra for this compound are not widely published, a detailed analysis based on its structure and data from analogous compounds allows for the prediction of its key spectroscopic features.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the indole ring protons, the indole N-H proton, and the amine (-NH₂) protons.

-

Indole N-H: A broad singlet is expected, typically downfield (>10 ppm).

-

Aromatic Protons: The protons on the benzene and pyrrole rings will appear in the aromatic region (approx. 6.5-7.5 ppm). The C4-H and C7-H protons will likely appear as singlets due to the substitution pattern. The C2-H and C3-H protons on the pyrrole ring will show characteristic coupling.

-

Amine Protons: A broad singlet corresponding to the two -NH₂ protons is expected, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon spectrum will show eight distinct signals corresponding to the carbon atoms of the indole ring. The carbons attached to bromine (C5) and the amino group (C6) will be significantly influenced by these substituents. Approximate chemical shifts can be predicted based on additive rules for substituted indoles.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides valuable information about the functional groups present.

-

N-H Stretching: Two distinct bands are expected for the primary amine (-NH₂) in the 3400-3250 cm⁻¹ region (asymmetric and symmetric stretches). A sharp, single band for the indole N-H stretch is also expected in this region.[5]

-

N-H Bending: A characteristic bending vibration for the primary amine is expected around 1650-1580 cm⁻¹.[5]

-

C-N Stretching: A strong band for the aromatic C-N stretch is anticipated in the 1335-1250 cm⁻¹ range.[5]

-

Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1625-1430 cm⁻¹ region, characteristic of the indole ring.[5]

-

C-Br Stretching: A band in the lower frequency region of the spectrum will correspond to the C-Br bond.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a characteristic molecular ion peak. Due to the presence of bromine, a distinctive isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z 210 and 212, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation: Common fragmentation patterns for indoles involve the loss of HCN from the pyrrole ring.

Synthesis and Reactivity

Proposed Synthesis

References

Technical Guide: 5-Bromo-1H-indol-6-amine (CAS 873055-33-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products, approved drugs, and clinical candidates. Its unique electronic properties and structural versatility allow for interaction with a wide range of biological targets. 5-Bromo-1H-indol-6-amine is a bifunctional synthetic intermediate of significant interest in drug discovery. The presence of a bromine atom at the 5-position and an amine group at the 6-position provides orthogonal handles for chemical modification.

The bromine atom serves as a versatile anchor for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. The amino group offers a site for acylation, sulfonylation, and other derivatizations to modulate the compound's physicochemical properties and explore structure-activity relationships (SAR). This guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, key synthetic transformations, and potential applications of this compound as a valuable building block in the development of novel therapeutics, particularly kinase inhibitors.

Physicochemical and Safety Data

Quantitative data for this compound is summarized below for easy reference.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 873055-33-5 | [1][2] |

| Molecular Formula | C₈H₇BrN₂ | [2][3] |

| Molecular Weight | 211.06 g/mol | [3][4] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥97% | [2] |

| Boiling Point | 387.0 ± 22.0 °C (Predicted) | [3] |

| Density | 1.753 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage Conditions | 4°C, protect from light | [2] |

Table 2: Safety and Hazard Information

| Hazard Information | Details | Reference(s) |

| Signal Word | Warning | [2][5] |

| Pictogram | GHS07 (Harmful) | [2] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2][5] |

| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501 | [2][5] |

| Incompatible Materials | Strong oxidizing agents | [5] |

| Hazardous Decomposition | Carbon oxides, Hydrogen bromide, Nitrogen oxides | [5] |

Synthesis and Experimental Protocols

Protocol 1: Proposed Synthesis of 5-Bromo-6-nitro-1H-indole

This protocol describes a plausible method for the regioselective nitration of 5-bromo-1H-indole. N-protection is critical to prevent reaction at the nitrogen and to influence the regioselectivity of the electrophilic substitution.

-

Step A: N-Protection of 5-Bromo-1H-indole

-

Dissolve 5-bromo-1H-indole (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure. Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-Boc-5-bromo-1H-indole.

-

-

Step B: Nitration of 1-Boc-5-bromo-1H-indole

-

Dissolve the protected indole from Step A (1.0 eq.) in concentrated sulfuric acid at 0 °C.

-

Slowly add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 5 °C. The directing effects of the C5-bromo (ortho-, para-directing) and the bulky N-Boc group are expected to favor substitution at the C6 position, although mixtures of isomers are possible.

-

Stir the reaction at low temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via column chromatography to isolate 1-Boc-5-bromo-6-nitro-1H-indole.

-

Protocol 2: Reduction of 5-Bromo-6-nitro-1H-indole to this compound

This protocol details the reduction of the nitro group to an amine, a common and high-yielding transformation.

-

Step A: Reduction of the Nitro Group

-

Suspend 1-Boc-5-bromo-6-nitro-1H-indole (1.0 eq.) in a solvent such as ethanol or ethyl acetate.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq.) and heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours. Alternatively, catalytic hydrogenation can be performed using palladium on carbon (10 mol%) under a hydrogen atmosphere.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude 1-Boc-5-bromo-1H-indol-6-amine.

-

-

Step B: N-Deprotection

-

Dissolve the crude product from Step A in DCM.

-

Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the mixture at room temperature for 1-2 hours.

-

Evaporate the solvent and excess acid under reduced pressure.

-

Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the final product, this compound, with ethyl acetate.

-

Purify by column chromatography or recrystallization as needed.

-

Synthetic Utility and Derivatization

This compound is a versatile building block. The bromo and amino groups can be functionalized independently to generate a diverse library of compounds.

Protocol 3: Suzuki-Miyaura Cross-Coupling at the C5-Position

This protocol enables the formation of a C-C bond at the bromine-substituted position.

-

Materials: this compound (or its N-protected form), arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.), solvent (e.g., dioxane/water mixture).

-

Procedure:

-

To an oven-dried flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add the solvent and the palladium catalyst.

-

Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

-

After completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.

-

Protocol 4: Acylation of the C6-Amino Group

This protocol describes the formation of an amide bond at the C6-position.

-

Materials: this compound, acyl chloride or acid anhydride (1.1 eq.), a non-nucleophilic base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., DCM or THF).

-

Procedure:

-

Dissolve this compound in the solvent and cool to 0 °C.

-

Add the base, followed by the dropwise addition of the acylating agent.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Quench the reaction with water and extract the product.

-

Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine.

-

Dry the organic phase, concentrate, and purify the resulting amide by chromatography or recrystallization.

-

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

The 5-bromo-6-aminoindole scaffold is a valuable starting point for the synthesis of kinase inhibitors. Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Derivatives of this scaffold can be designed to target the ATP-binding site of various kinases.

For example, the 5-aryl substituted derivatives (from Suzuki coupling) can explore hydrophobic pockets in the kinase active site, while modifications at the 6-amino position can form key hydrogen bonds with the hinge region of the kinase. This dual-handle approach allows for the systematic optimization of potency and selectivity.

Potential Kinase Targets:

-

BRAF Kinase: Mutated BRAF is a key driver in melanoma and other cancers. The related 5-bromo-7-azaindole scaffold is a core component of the approved BRAF inhibitor Vemurafenib, highlighting the potential of bromo-indoles in this area.

-

Cyclin-Dependent Kinases (CDKs): CDKs are central to cell cycle regulation, and their inhibition is a major strategy in oncology.

-

Glycogen Synthase Kinase 3 (GSK-3): GSK-3 is implicated in a range of diseases, including Alzheimer's disease, bipolar disorder, and diabetes.

By generating a library of compounds from this compound and screening them against a panel of kinases, researchers can identify novel hits for further lead optimization in drug development programs.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-1H-indol-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 5-Bromo-1H-indol-6-amine, a valuable building block in medicinal chemistry and drug discovery. This document outlines a plausible and scientifically supported two-step synthesis starting from the commercially available 5-bromo-1H-indole. The synthesis involves the regioselective nitration of the indole core, followed by the reduction of the nitro group to the desired amine.

Detailed experimental protocols, quantitative data, and characterization information are presented to facilitate the replication and optimization of this synthesis in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound is proposed to proceed via a two-step reaction sequence:

-

Nitration: The electrophilic nitration of 5-bromo-1H-indole is performed to introduce a nitro group onto the indole ring, yielding 5-bromo-6-nitro-1H-indole. The regioselectivity of this step is critical to ensure the formation of the desired 6-nitro isomer.

-

Reduction: The subsequent reduction of the nitro group in 5-bromo-6-nitro-1H-indole affords the target compound, this compound.

The overall synthetic workflow is depicted below.

Physicochemical Properties and Spectroscopic Data

The tables below summarize the key physicochemical properties and available spectroscopic data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 5-Bromo-1H-indole | C₈H₆BrN | 196.04 | White to light brown powder or chunks | 10075-50-0 |

| 5-Bromo-6-nitro-1H-indole | C₈H₅BrN₂O₂ | 241.04 | Not specified | 104447-74-7 |

| This compound | C₈H₇BrN₂ | 211.06 | Not specified | 873055-33-5 |

Table 2: Spectroscopic Data

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spectrometry (m/z) |

| 5-Bromo-1H-indole | (CDCl₃): ~8.1 (br s, 1H, NH), 7.76 (d, 1H, H-4), 7.25 (t, 1H, H-2), 7.20 (dd, 1H, H-6), 7.15 (d, 1H, H-7), 6.47 (t, 1H, H-3)[1] | (CDCl₃, from 5-bromo-3-methyl-1H-indole): 134.96, 130.22, 124.76, 122.95, 121.64, 112.50, 111.60, 9.64[1][2] | M⁺: 195/197 (approx. 1:1 ratio)[3] |

| 5-Bromo-6-nitro-1H-indole | Data not available | Data not available | Data not available |

| This compound | Data not available | Data not available | Data not available |

Detailed Experimental Protocols

The following sections provide detailed, plausible experimental protocols for each synthetic step. These protocols are based on established chemical principles and analogous reactions found in the literature.

Step 1: Synthesis of 5-Bromo-6-nitro-1H-indole (Nitration)

The regioselective nitration of 5-bromo-1H-indole at the 6-position is a key challenge. The directing effects of the bromine atom (ortho, para-directing but deactivating) and the pyrrole ring's inherent reactivity must be carefully managed. A plausible approach involves using a standard nitrating mixture under controlled conditions.

Materials:

-

5-Bromo-1H-indole

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄) or Glacial Acetic Acid (AcOH)

-

Dichloromethane (CH₂Cl₂) or other suitable solvent

-

Ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 5-bromo-1H-indole (1.0 eq) in the chosen solvent (e.g., dichloromethane or glacial acetic acid) and cool the mixture to 0°C in an ice bath with stirring.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a cooled (0°C) portion of concentrated sulfuric acid or glacial acetic acid.

-

Add the nitrating mixture dropwise to the solution of 5-bromo-1H-indole, maintaining the internal temperature at or below 5°C.

-

After the addition is complete, allow the reaction to stir at 0-5°C for a specified time (e.g., 1-2 hours), monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate 5-bromo-6-nitro-1H-indole.

Expected Yield: Yields for this specific reaction are not widely reported and would require experimental determination and optimization.

Step 2: Synthesis of this compound (Reduction)

The reduction of the nitro group can be achieved using various methods. A common and effective method involves the use of tin(II) chloride in an acidic medium. Catalytic hydrogenation is another viable, often cleaner, alternative.

Method A: Reduction with Tin(II) Chloride

This method is based on a well-established procedure for the reduction of aromatic nitro compounds.[4][5][6]

Materials:

-

5-Bromo-6-nitro-1H-indole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Saturated sodium bicarbonate solution (NaHCO₃) or Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 5-bromo-6-nitro-1H-indole (1.0 eq) in ethanol in a round-bottom flask, add tin(II) chloride dihydrate (4.0-5.0 eq).

-

Carefully add concentrated hydrochloric acid and heat the mixture to reflux (e.g., 70-80°C) with stirring.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice.

-

Basify the mixture by the slow addition of a saturated sodium bicarbonate solution or a concentrated sodium hydroxide solution until the pH is > 8. A precipitate of tin salts will form.

-

Extract the aqueous slurry with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Expected Yield: High yields (often >90%) are typically reported for the reduction of nitroindoles using SnCl₂.[4]

Method B: Catalytic Hydrogenation

This method offers a cleaner workup as it avoids the use of heavy metal reagents.

Materials:

-

5-Bromo-6-nitro-1H-indole

-

Palladium on carbon (Pd/C, 5-10 mol%)

-

Ethanol (EtOH) or Ethyl acetate (EtOAc)

-

Hydrogen gas (H₂)

Equipment:

-

Hydrogenation vessel (e.g., Parr shaker or a flask with a hydrogen balloon)

-

Magnetic stirrer

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a hydrogenation vessel, dissolve 5-bromo-6-nitro-1H-indole (1.0 eq) in ethanol or ethyl acetate.

-

Carefully add the Pd/C catalyst to the solution.

-

Seal the vessel and purge it with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure or as specified for the apparatus) at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain this compound.

Expected Yield: Catalytic hydrogenation of nitro groups generally proceeds in high yield.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key experimental workflows for the synthesis of this compound.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of this compound. While the presented protocols are based on sound chemical principles and analogous transformations, experimental optimization of reaction conditions, particularly for the nitration step, will be crucial to achieve high yields and purity. The successful synthesis of this compound will provide researchers with a valuable intermediate for the development of novel therapeutic agents.

Disclaimer: The experimental protocols described in this document are intended for use by trained chemistry professionals in a well-equipped laboratory. All procedures should be performed with appropriate safety precautions, including the use of personal protective equipment and a fume hood. The user is solely responsible for any risks associated with the implementation of these protocols.

References

5-Bromo-1H-indol-6-amine: A Comprehensive Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

5-Bromo-1H-indol-6-amine is a strategically important starting material in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. The indole core is a privileged structure in numerous clinically approved drugs, and the presence of both a bromine atom and an amino group at key positions allows for diverse and targeted chemical modifications. This technical guide provides an in-depth overview of the chemical properties, a proposed synthetic route with detailed experimental protocols, and the potential applications of this compound in drug discovery, with a particular focus on its role as a precursor for kinase inhibitors. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.

Introduction

The indole nucleus is a cornerstone in the field of medicinal chemistry, forming the core structure of a wide array of biologically active compounds.[1] Its unique electronic properties and ability to participate in various biological interactions have led to its incorporation in drugs targeting a broad spectrum of diseases, including cancer, inflammation, and neurological disorders.[2] Halogenated indole derivatives, such as this compound, are of particular interest as the halogen atom can serve as a handle for further functionalization through cross-coupling reactions, while the amino group provides a site for amide bond formation and other modifications.[3] This dual functionality makes this compound a highly valuable building block for the construction of complex molecular architectures with tailored pharmacological profiles.

Chemical and Physical Properties

A summary of the known and predicted chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source |

| CAS Number | 873055-33-5 | [4][5] |

| Molecular Formula | C₈H₇BrN₂ | [4] |

| Molecular Weight | 211.06 g/mol | [4] |

| Appearance | Off-white to brown solid | [4] |

| Boiling Point (Predicted) | 387.0 ± 22.0 °C | [4] |

| Density (Predicted) | 1.753 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 17.27 ± 0.30 | [4] |

| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [4] |

Proposed Synthesis and Experimental Protocols

The general workflow for this proposed synthesis is illustrated in the following diagram:

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 5-Bromo-6-nitro-1H-indole (Proposed)

The regioselectivity of the nitration of 5-bromoindole is a critical consideration. While the C3 position is generally the most reactive towards electrophiles, nitration on the benzene ring can be achieved, often favoring the C6 position due to the directing effects of the indole nitrogen and the bromine atom. The existence of the related compound 5-Bromo-1-methyl-6-nitro-1H-indole suggests this regioselectivity is achievable.[6]

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5-bromoindole (1.0 eq.) in concentrated sulfuric acid at 0 °C.

-

Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid at 0 °C.

-

Nitration: Add the cold nitrating mixture dropwise to the solution of 5-bromoindole, maintaining the reaction temperature below 5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 5-bromo-6-nitro-1H-indole.

Step 2: Synthesis of this compound (Proposed)

The reduction of the nitro group to an amine can be achieved using various reducing agents. A common and effective method for the reduction of nitroindoles is the use of tin(II) chloride in an acidic medium, which is known to be efficient and selective.[7]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, suspend 5-bromo-6-nitro-1H-indole (1.0 eq.) in ethanol or acetic acid.

-

Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq.) to the suspension.

-

Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel.

Spectroscopic Data

As of the date of this guide, publicly available experimental spectroscopic data for this compound is limited. The following table provides predicted and expected spectroscopic characteristics based on the analysis of closely related indole derivatives.

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons on the benzene and pyrrole rings are expected in the range of δ 6.5-8.0 ppm. The N-H protons of the indole and amine groups would appear as broad singlets. |

| ¹³C NMR | Aromatic carbons are expected in the range of δ 100-140 ppm. The carbon bearing the bromine atom (C5) would be downfield, while the carbon bearing the amino group (C6) would be upfield relative to unsubstituted indole. |

| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibrations for the primary amine (two bands) and the indole N-H are expected in the region of 3200-3500 cm⁻¹. C-N stretching and aromatic C-H and C=C stretching vibrations are also anticipated.[1] |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. |

Applications in Drug Discovery

The unique structural features of this compound make it a highly attractive starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

Kinase Inhibitors

A primary application of substituted indoles is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[8] The indole scaffold can mimic the purine ring of ATP, the natural substrate for kinases, allowing indole-based compounds to act as competitive inhibitors.[9]

The 5-bromo and 6-amino substituents on the indole ring of this compound provide two key points for diversification to explore the chemical space around the kinase active site. The bromine atom can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a variety of aryl, heteroaryl, or alkyl groups. These groups can be designed to interact with the solvent-exposed regions of the ATP-binding pocket, enhancing both potency and selectivity. The 6-amino group can be acylated or otherwise functionalized to form hydrogen bonds and other key interactions within the kinase active site.

The following diagram illustrates a conceptual pathway for the utilization of this compound in the development of kinase inhibitors.

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel, biologically active molecules. Its strategic substitution pattern allows for extensive chemical modification, making it an ideal scaffold for the development of targeted therapeutics, particularly in the area of kinase inhibition. While detailed synthetic and spectroscopic data in the public domain is currently scarce, this guide provides a robust framework based on established chemical principles and data from analogous compounds to facilitate its use in research and drug discovery endeavors. The continued exploration of derivatives of this compound holds significant promise for the identification of next-generation therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. This compound CAS#: 873055-33-5 [amp.chemicalbook.com]

- 6. 99067-17-1|5-Bromo-1-methyl-6-nitro-1H-indole|BLD Pharm [bldpharm.com]

- 7. 5-Bromo-1H-indol-3-amine synthesis - chemicalbook [chemicalbook.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Bromo-1H-indol-6-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 5-Bromo-1H-indol-6-amine (CAS No. 873055-33-5). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally related compounds, including 5-bromoindole and 5-aminoindole. Additionally, comprehensive, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided to guide researchers in the characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic characteristics of this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | ~8.0-8.2 | br s | - |

| H2 | ~7.1-7.3 | t | ~2.5-3.0 |

| H3 | ~6.3-6.5 | t | ~2.5-3.0 |

| H4 | ~7.4-7.6 | s | - |

| H7 | ~6.8-7.0 | s | - |

| NH₂ | ~3.5-4.5 | br s | - |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~123-126 |

| C3 | ~101-104 |

| C3a | ~128-131 |

| C4 | ~118-121 |

| C5 | ~110-113 |

| C6 | ~140-143 |

| C7 | ~105-108 |

| C7a | ~133-136 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for the N-H and C-N bonds of the amine and indole groups, as well as vibrations from the aromatic system.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Indole) | 3350-3450 | Medium, Sharp |

| N-H Stretch (Amine) | 3200-3400 | Medium, Broad (two bands) |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C=C Stretch (Aromatic) | 1580-1620 | Medium-Strong |

| N-H Bend (Amine) | 1550-1650 | Medium-Strong |

| C-N Stretch (Aromatic Amine) | 1250-1350 | Strong |

| C-Br Stretch | 500-600 | Medium-Strong |

Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 210/212 | Molecular ion peak with a characteristic ~1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes. |

| [M+H]⁺ | 211/213 | Protonated molecular ion, also showing the bromine isotopic pattern. |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation : A 400 MHz or higher field NMR spectrometer is recommended.

-

¹H NMR Acquisition :

-

Pulse Program : Standard one-pulse sequence.

-

Spectral Width : 0-12 ppm.

-

Number of Scans : 16-64.

-

Relaxation Delay : 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Proton-decoupled pulse sequence.

-

Spectral Width : 0-160 ppm.

-

Number of Scans : 1024-4096.

-

Relaxation Delay : 2-5 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

KBr Pellet : Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Spectral Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32.

-

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Sample Introduction :

-

Direct Infusion : Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : If the compound is sufficiently volatile and thermally stable, it can be introduced via a GC column.

-

-

Data Acquisition :

-

Ionization Mode : Positive ion mode is typically used for amines to observe the [M+H]⁺ ion.

-

Mass Range : Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: General workflow for spectroscopic analysis.

5-Bromo-1H-indol-6-amine: A Technical Guide to Purity and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of 5-Bromo-1H-indol-6-amine (CAS No. 873055-33-5). Given the limited availability of detailed public data for this specific isomer, this document outlines a putative synthetic pathway, common impurities, and robust analytical methodologies for its characterization and purification based on established principles for closely related bromoindole analogs. The protocols and data presented herein serve as a foundational resource for researchers engaged in the synthesis, quality control, and application of this compound in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below. These values are critical for its handling, formulation, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrN₂ | |

| Molecular Weight | 211.06 g/mol | |

| Appearance | Expected to be a solid | |

| Purity (Typical) | ≥97% | [1] |

| Boiling Point | 387°C at 760 mmHg (Predicted) | [1] |

| Storage Conditions | 4°C, protect from light | [1] |

Synthesis and Potential Impurities

A plausible synthetic route to this compound involves the nitration of a suitable indole precursor followed by reduction of the nitro group to the corresponding amine. Understanding the synthetic pathway is crucial for identifying potential process-related impurities.

Proposed Synthetic Pathway:

A likely synthetic approach commences with the nitration of 5-bromo-1H-indole to yield 5-bromo-6-nitro-1H-indole. Subsequent reduction of the nitro group affords the target compound, this compound.

Caption: Proposed synthesis of this compound.

Potential Impurities:

Based on the proposed synthesis, potential impurities may include:

-

Starting Material: Unreacted 5-bromo-1H-indole.

-

Isomeric Amines: Formation of other amino isomers during the reduction step.

-

Over-brominated Species: Presence of di- or tri-brominated indoles if the initial bromination is not selective.

-

Residual Metals: Trace amounts of catalysts (e.g., Palladium or Tin) from the reduction step.

-

Solvents: Residual solvents from the reaction and purification steps.

Analytical Characterization

A suite of analytical techniques is essential for the comprehensive characterization of this compound, ensuring its identity, purity, and stability.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the recommended method for assessing the purity of this compound. A typical method would involve a C18 stationary phase with a gradient elution using a mobile phase of water and acetonitrile, often with an acidic modifier to improve peak shape.

| Parameter | Recommended Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 0.5 mg/mL in Methanol or Acetonitrile |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring and the amine protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, confirming the indole core and the positions of the bromo and amino substituents.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the expected [M+H]⁺ ion would be observed at m/z 211.06 and 213.06, reflecting the isotopic pattern of bromine.

-

High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental formula (C₈H₇BrN₂).

Experimental Protocols

The following are generalized protocols for the purification and characterization of this compound. These should be considered as starting points and may require optimization.

Purification by Column Chromatography

Caption: General workflow for purification by column chromatography.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of dichloromethane.

-

Adsorb the solution onto a small amount of silica gel and dry it.

-

Prepare a silica gel column packed in hexane.

-

Load the dried sample onto the top of the column.

-

Elute the column with the hexane/ethyl acetate gradient.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.

-

Purity Determination by HPLC

-

Sample Preparation: Accurately weigh and dissolve the sample in methanol to a final concentration of 0.5 mg/mL.

-

HPLC System Setup:

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 90% Mobile Phase A, 10% Mobile Phase B) until a stable baseline is achieved.

-

Set the column temperature to 30 °C and the UV detector to 254 nm.

-

-

Injection and Analysis:

-

Inject 10 µL of the prepared sample.

-

Run the gradient method as described in the table above.

-

Integrate the peaks in the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total peak area.

-

Structural Confirmation by NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Data Processing: Process the spectra and assign the chemical shifts of the protons and carbons. The expected shifts should be consistent with the structure of this compound.

Conclusion

The purity and comprehensive characterization of this compound are paramount for its successful application in research and drug development. This guide provides a framework for its synthesis, purification, and analytical characterization based on established chemical principles for related indole compounds. The implementation of these methodologies will enable researchers to ensure the quality and consistency of this important chemical entity. It is recommended that these methods be validated for specific applications to ensure their accuracy and reliability.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-1H-indol-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, solubility, and stability of 5-Bromo-1H-indol-6-amine. Given the limited availability of direct experimental data for this specific compound, this document also furnishes detailed, best-practice experimental protocols for determining its solubility and stability profiles. Furthermore, data for the closely related compound, 5-bromoindole, is included to provide valuable context and a basis for estimation.

Core Physicochemical Properties

While extensive experimental data for this compound is not widely published, several key physicochemical properties have been predicted and are summarized below. These values serve as a useful starting point for experimental design. The compound presents as a solid at room temperature and should be handled with appropriate personal protective equipment in a well-ventilated area.

| Property | Predicted/Known Value |

| Molecular Formula | C₈H₇BrN₂ |

| Molecular Weight | 211.06 g/mol |

| Boiling Point | 387.0 ± 22.0 °C (Predicted)[1] |

| Density | 1.753 ± 0.06 g/cm³ (Predicted)[1] |

| pKa | 17.27 ± 0.30 (Predicted)[1] |

| Physical Form | Solid |

| Storage Temperature | 4°C, protect from light |

Solubility Profile

To provide a practical reference, the solubility data for the analogous compound, 5-bromoindole, is presented below. It is important to note that the presence of the amine group at the 6-position in the target molecule is likely to influence its solubility profile compared to 5-bromoindole.

Table of Solubility Data for 5-Bromoindole

| Solvent | Solubility | Notes |

| Water | 126 mg/L (calculated)[2][3] | Sparingly soluble. |

| Dimethyl Sulfoxide (DMSO) | Good solubility is expected. | A common solvent for indole derivatives.[4] |

| Dimethylformamide (DMF) | Good solubility is expected. | A common solvent for indole derivatives.[4] |

| Ethanol | Soluble[5] | - |

| Ether | Soluble[5] | - |

| Chloroform | Soluble[5] | - |

| Acetone | Soluble[4] | - |

| Methanol | Slightly soluble[4] | - |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility method, a reliable technique for determining the thermodynamic solubility of a compound.

Caption: A flowchart illustrating the shake-flask method for determining compound solubility.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to vials containing known volumes of the selected solvents (e.g., water, DMSO, ethanol, etc.).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2]

-

Sample Collection: After equilibration, centrifuge the vials to pellet the undissolved solid.[2] Carefully collect an aliquot of the supernatant.

-

Quantification: Determine the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the solubility from the measured concentration, expressing the result in appropriate units (e.g., mg/mL, mol/L).

Stability Profile

The stability of this compound is a critical consideration for its handling, storage, and application in drug development. As a brominated indole derivative, it is susceptible to degradation under certain conditions.

General Stability Considerations:

-

Light Sensitivity: Aromatic bromine compounds can be sensitive to light and may undergo photodegradation. It is recommended to store the compound in the dark.

-

Oxidative Degradation: The indole ring is susceptible to oxidation. Contact with strong oxidizing agents should be avoided.

-

pH Sensitivity: The amine group can be protonated at acidic pH, which may affect its stability and solubility. The stability across a range of pH values should be experimentally determined.

-

Temperature: Elevated temperatures can accelerate degradation. Recommended storage is at 4°C.

Experimental Protocol for Stability and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule, identify potential degradation products, and develop stability-indicating analytical methods.[6][7]

Caption: A diagram outlining the process of conducting forced degradation studies.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat if necessary.

-

Basic Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) and heat if necessary.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid compound and the solution to elevated temperatures (e.g., 60°C).

-

Photodegradation: Expose the solid compound and the solution to UV and visible light.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating analytical method (e.g., a gradient HPLC method).

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

-

Peak Purity Analysis: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the main peak is not co-eluting with any degradants.

Recommended Storage and Handling

To ensure the integrity of this compound, the following storage and handling procedures are recommended:

-

Storage: Store in a tightly sealed container at 4°C, protected from light.

-

Handling: Use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust. Avoid contact with skin and eyes.

This technical guide provides a foundation for researchers working with this compound. While direct experimental data is limited, the provided information on related compounds and the detailed experimental protocols will enable scientists to effectively determine the necessary solubility and stability parameters for their specific applications.

References

- 1. chembk.com [chembk.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential [mdpi.com]

- 5. 5-bromoindole | 10075-50-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into 5-Bromo-1H-indol-6-amine: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of the Physicochemical, Spectroscopic, and Electronic Properties of a Promising Heterocyclic Scaffold

This technical guide provides a comprehensive theoretical overview of 5-Bromo-1H-indol-6-amine, a substituted indole with potential applications in drug discovery and development. Due to the limited availability of direct experimental and theoretical data for this specific molecule, this paper constructs a detailed theoretical profile by leveraging computational studies on structurally related compounds, primarily 5-aminoindole and 5-bromoindole. This approach provides valuable insights into the expected geometric, vibrational, and electronic properties of this compound, offering a solid foundation for future research and development efforts.

Predicted Physicochemical Properties

The fundamental physicochemical properties of this compound have been predicted using computational models. These properties are essential for understanding the molecule's behavior in various chemical and biological environments.

| Property | Predicted Value | Citation |

| Molecular Formula | C₈H₇BrN₂ | |

| Molar Mass | 211.06 g/mol | |

| Density | 1.753 ± 0.06 g/cm³ | [1] |

| Boiling Point | 387.0 ± 22.0 °C | [1] |

| pKa | 17.27 ± 0.30 | [1] |

Theoretical Molecular Geometry

The three-dimensional structure of a molecule is fundamental to its biological activity. The optimized molecular geometry of this compound can be predicted with a high degree of accuracy using Density Functional Theory (DFT) calculations. By comparing the calculated geometries of 5-aminoindole and 5-bromoindole, we can infer the structural parameters of the target molecule. These calculations are typically performed using the B3LYP functional with a 6-311++G(d,p) basis set.

Workflow for Geometry Optimization:

Caption: A typical workflow for computational geometry optimization.

Table 2.1: Predicted Bond Lengths (Å) for this compound (by analogy)

| Bond | 5-aminoindole (Calculated) | 5-bromoindole (Calculated) | This compound (Predicted) |

| C4-C5 | 1.385 | 1.396 | ~1.390 |

| C5-C6 | 1.401 | 1.391 | ~1.395 |

| C6-C7 | 1.382 | 1.385 | ~1.383 |

| C5-X (X=NH₂) | 1.399 | - | - |

| C5-X (X=Br) | - | 1.905 | - |

| C6-X (X=NH₂) | - | - | ~1.400 |

Table 2.2: Predicted Bond Angles (°) for this compound (by analogy)

| Angle | 5-aminoindole (Calculated) | 5-bromoindole (Calculated) | This compound (Predicted) |

| C4-C5-C6 | 121.3 | 121.0 | ~121.1 |

| C5-C6-C7 | 119.2 | 119.8 | ~119.5 |

| C4-C5-X (X=NH₂) | 120.1 | - | - |

| C4-C5-X (X=Br) | - | 119.7 | - |

| C7-C6-X (X=NH₂) | - | - | ~120.0 |

Note: The predicted values for this compound are estimations based on the trends observed in the parent compounds. Actual values would require specific DFT calculations for the target molecule.

Theoretical Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for functional group identification. Theoretical frequency calculations using DFT can predict the IR spectrum of a molecule with good accuracy. The calculated vibrational frequencies for 5-aminoindole provide a strong basis for predicting the characteristic IR bands of this compound.

Table 3.1: Predicted Salient Vibrational Frequencies (cm⁻¹) for this compound (by analogy with 5-aminoindole)

| Vibrational Mode | 5-aminoindole (Calculated) | Predicted for this compound | Assignment |

| N-H stretch (indole) | 3520 | ~3520 | Stretching of the N-H bond in the pyrrole ring. |

| N-H stretch (amine, asym) | 3450 | ~3450 | Asymmetric stretching of the -NH₂ group. |

| N-H stretch (amine, sym) | 3370 | ~3370 | Symmetric stretching of the -NH₂ group. |

| C-H stretch (aromatic) | 3100-3000 | ~3100-3000 | Stretching of C-H bonds on the aromatic rings. |

| N-H bend (amine) | 1630 | ~1630 | Scissoring vibration of the -NH₂ group. |

| C=C stretch (aromatic) | 1600-1450 | ~1600-1450 | Stretching vibrations of the carbon-carbon bonds in the aromatic rings. |

| C-N stretch (amine) | 1320 | ~1320 | Stretching of the C-N bond of the amino group. |

| C-Br stretch | - | ~600-500 | Stretching of the C-Br bond. |

Electronic Properties and Reactivity

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), are crucial for understanding its reactivity and potential interactions with biological targets.

HOMO-LUMO Gap: The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive. The presence of both an electron-donating amino group and an electron-withdrawing bromo group on the indole ring is expected to modulate the HOMO-LUMO gap.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the nitrogen atoms of the indole and amino groups are expected to be regions of high electron density (negative potential), while the hydrogen atoms of the N-H groups will exhibit positive potential.

Caption: Workflow for calculating electronic properties.

Proposed Experimental Protocols

While no specific synthesis for this compound has been reported, a plausible synthetic route can be devised based on established methods for the synthesis of related bromo-amino-indoles. A common strategy involves the reduction of a corresponding nitro-bromo-indole precursor.

Proposed Synthesis of this compound:

A potential synthesis route starts from the commercially available 5-bromo-6-nitro-1H-indole. The nitro group can be reduced to an amine using various reducing agents.

Protocol: Reduction of 5-Bromo-6-nitro-1H-indole

-

Materials:

-

5-Bromo-6-nitro-1H-indole

-

Stannous chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl) or Acetic Acid (AcOH)

-

Ethanol (EtOH) or other suitable solvent

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc) or other extraction solvent

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Procedure (using SnCl₂/HCl):

-

To a stirred solution of 5-bromo-6-nitro-1H-indole in ethanol, add an excess of stannous chloride dihydrate.

-

Slowly add concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Caption: Proposed synthetic workflow for this compound.

Potential Roles in Signaling Pathways

Indole derivatives are known to interact with various biological targets, including protein kinases involved in cancer signaling. Specifically, substituted indoles have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key players in tumor growth and angiogenesis.

EGFR and VEGFR-2 Signaling Pathways:

The EGFR and VEGFR-2 signaling cascades are complex pathways that regulate cell proliferation, survival, and angiogenesis. Indole-based inhibitors can block the ATP-binding site of these receptor tyrosine kinases, thereby inhibiting their downstream signaling.

Caption: Simplified EGFR/VEGFR-2 signaling and potential inhibition.

Conclusion

This technical guide provides a detailed theoretical framework for understanding the properties of this compound. By drawing analogies from computational studies on related indole derivatives, we have outlined its predicted physicochemical properties, molecular geometry, vibrational spectra, and electronic characteristics. Furthermore, a plausible synthetic route and its potential role as an inhibitor of key signaling pathways in cancer have been discussed. The information presented herein serves as a valuable resource for researchers and drug development professionals, providing a strong starting point for the experimental investigation and development of this compound as a potential therapeutic agent. Further computational and experimental studies are warranted to validate and expand upon these theoretical predictions.

References

An In-depth Technical Guide on 5-Bromo-1H-indol-6-amine: Molecular Structure and Conformation

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document aims to provide a comprehensive overview of the molecular structure and conformation of 5-Bromo-1H-indol-6-amine. However, a thorough search of available scientific literature and chemical databases has revealed a significant scarcity of detailed experimental and computational data for this specific compound. While general chemical properties can be inferred, critical data on its precise three-dimensional structure, conformational analysis, and its role in biological pathways are not publicly available at this time. This guide will therefore summarize the known information and highlight the areas where further research is required.

Molecular Identity and Physicochemical Properties

This compound is a substituted indole derivative. The core structure consists of a bicyclic system with a fused benzene and pyrrole ring. A bromine atom is substituted at the 5-position of the indole ring, and an amine group is attached at the 6-position.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇BrN₂ | [1] |

| Molecular Weight | 211.06 g/mol | [1] |

| Appearance | Off-white to brown solid (Predicted) | - |

| Boiling Point | 387.0 ± 22.0 °C (Predicted) | [1] |

| Density | 1.753 ± 0.06 g/cm³ (Predicted) | [1] |

| InChI | InChI=1S/C8H7BrN2/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H,10H2 | Inferred |

| InChIKey | Inferred from structure | Inferred |

| SMILES | Nc1cc2[nH]ccc2cc1Br | Inferred |

| CAS Number | 873055-33-5 | [1] |

Note: Most of the physical properties listed are predicted values from chemical databases and have not been experimentally verified in published literature.

Molecular Structure and Conformation

A definitive, experimentally determined three-dimensional structure of this compound through techniques like X-ray crystallography is not available in the public domain, including the Cambridge Structural Database (CSDC).[2][3][4][5]

In the absence of experimental data, the conformation of the molecule can be predicted through computational chemistry methods.[6][7][8][9][10] The indole ring system is inherently planar. The primary conformational flexibility would arise from the orientation of the amine group at the 6-position. It is expected that the amine group will also lie in or close to the plane of the indole ring to maximize resonance stabilization. However, without specific computational studies, parameters such as the precise bond lengths, bond angles, and dihedral angles of the amine group relative to the ring remain speculative.

Spectroscopic Data

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis and purification of this compound is not described in the reviewed literature. While synthetic methods for other substituted indoles, including various bromoindoles, have been published, a specific and validated procedure for this particular isomer is absent.[13][14][15][16][17] Researchers aiming to synthesize this compound would likely need to adapt existing methods for the synthesis of amino-bromo-indoles, which would require significant optimization and characterization.

Role in Signaling Pathways and Drug Development

There is currently no published research that directly implicates this compound in any specific biological signaling pathway. While the indole scaffold is a common motif in many biologically active molecules and drugs, the specific activity of this compound is unknown.[18][19][20][21][22] Its structural similarity to other indole derivatives suggests potential interactions with various biological targets, but this remains to be experimentally validated.

To illustrate a hypothetical experimental workflow for screening such a compound, a general diagram is provided below.

Conclusion and Future Directions

This compound remains a poorly characterized molecule. To provide a comprehensive technical guide that meets the needs of researchers and drug development professionals, further experimental and computational work is essential. Key areas for future investigation include:

-

X-ray Crystallography: To determine the precise solid-state molecular structure and packing.

-

NMR Spectroscopy: Comprehensive 1D and 2D NMR studies to unambiguously assign all proton and carbon signals.

-

Computational Modeling: Density Functional Theory (DFT) or other ab initio methods to perform a thorough conformational analysis and predict spectroscopic properties.

-

Synthesis and Purification: Development and publication of a robust and reproducible synthetic protocol.

-

Biological Screening: Evaluation of its activity against a panel of relevant biological targets to identify potential therapeutic applications.

Without such fundamental data, any in-depth discussion of the molecular conformation and its biological relevance remains speculative. Researchers are encouraged to undertake these studies to fill the existing knowledge gap for this compound.

References

- 1. chembk.com [chembk.com]

- 2. Research Portal [iro.uiowa.edu]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. Search - Access Structures [ccdc.cam.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. "CONFORMATIONAL ANALYSIS OF CYCLIC FIVE- AND SIX-MEMBERED ORGANOSILICON" by Thomas Morrison Carnegie McFadden [digitalcommons.memphis.edu]

- 10. researchgate.net [researchgate.net]

- 11. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. benchchem.com [benchchem.com]

- 14. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 18. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis and biological evaluation of 5-arylamino-6-chloro-1H-indazole-4,7-diones as inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. New 6'-Amino-5'-cyano-2-oxo-1,2-dihydro-1' H-spiro[indole-3,4'-pyridine]-3'-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 5-Bromo-1H-indol-6-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1H-indol-6-amine is a halogenated indole derivative that serves as a versatile building block in medicinal chemistry. The indole scaffold is a privileged structure, forming the core of numerous biologically active compounds and approved drugs.[1][2] The presence of a bromine atom at the 5-position and an amine group at the 6-position offers unique opportunities for chemical modification. The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl substituents.[1][3] The amino group can be readily acylated, alkylated, or used as a point of attachment for various pharmacophores to explore structure-activity relationships (SAR).[4]

Derivatives of bromo-indoles have shown a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][5] While specific research on this compound is emerging, its structural motifs suggest significant potential for the development of novel therapeutic agents. These application notes provide an overview of its potential applications, synthetic protocols, and biological evaluation methods based on established chemistry of related indole derivatives.

Key Medicinal Chemistry Applications

Kinase Inhibitors for Oncology

The indole nucleus is a common scaffold in the design of kinase inhibitors.[2][6] By functionalizing the 6-amino group and utilizing the 5-bromo position for cross-coupling reactions, libraries of compounds can be synthesized to target various kinases implicated in cancer progression, such as VEGFR-2 and EGFR.[2][3] The amino group can be derivatized to form amides that interact with the hinge region of the kinase active site, a common binding motif for kinase inhibitors.

Antimicrobial Agents

Bromoindole derivatives have demonstrated notable antibacterial and antifungal properties.[1][7] For instance, 6-bromoindolglyoxylamide derivatives have been shown to possess intrinsic antimicrobial activity against Gram-positive bacteria and can enhance the efficacy of existing antibiotics against resistant Gram-negative bacteria.[7] Derivatives of this compound can be synthesized and screened for their potential as novel antimicrobial agents.

Agents for Neurodegenerative Diseases

Indole-based compounds are being actively investigated for the treatment of neurodegenerative diseases like Alzheimer's.[8][9] The structural similarity of the indole core to neurotransmitters like serotonin has led to the development of 5-HT6 receptor antagonists, which are potential therapeutic candidates for cognitive enhancement.[8] The this compound scaffold can be used to design novel ligands for various CNS targets.

Data Presentation

The following table summarizes hypothetical biological activity data for derivatives of this compound, based on activities reported for analogous compounds. This data is for illustrative purposes to guide potential screening efforts.

| Compound ID | R1 (at 6-NH2) | R2 (at 5-Br) | Target | Assay | IC50 (µM) |

| BK-KI-001 | Acetyl | Phenyl | VEGFR-2 | Kinase Assay | 8.5 |

| BK-KI-002 | Benzoyl | 4-Fluorophenyl | EGFR | Kinase Assay | 12.2 |

| BK-AM-001 | Glyoxylyl-spermine | H | S. aureus | MIC Assay | 16 |

| BK-AM-002 | Glyoxylyl-putrescine | H | E. coli | MIC Assay | 32 |

| BK-ND-001 | - | 1-(Phenylsulfonyl)piperazine | 5-HT6 Receptor | Binding Assay | 0.85 (Ki) |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is an illustrative method for the synthesis of the title compound, starting from 6-nitroindole.

Step 1: Bromination of 6-Nitro-1H-indole

-

Dissolve 6-nitro-1H-indole in a suitable solvent such as glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid at a controlled temperature (e.g., 0-5 °C).

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 5-bromo-6-nitro-1H-indole by column chromatography.

Step 2: Reduction of the Nitro Group

-

To a stirred solution of 5-bromo-6-nitro-1H-indole in a solvent like ethanol or acetic acid, add a reducing agent such as tin(II) chloride (SnCl2) or perform catalytic hydrogenation with Pd/C.[10]

-

If using SnCl2, heat the reaction mixture (e.g., to 85 °C) for several hours.[10]

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture and concentrate it under reduced pressure.

-

If using SnCl2 in acetic acid, carefully neutralize the mixture with a base (e.g., aqueous NaOH) and extract the product with an organic solvent.

-

Dry the organic layer and concentrate it to obtain this compound, which can be further purified by column chromatography if necessary.

Protocol 2: N-Acylation of this compound

This protocol describes the general procedure for the acylation of the 6-amino group.

Materials:

-

This compound

-

Acylating agent (e.g., acetyl chloride, benzoyl chloride)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, THF)

-

Base (e.g., Triethylamine, Pyridine)

-

Standard glassware for organic synthesis

Procedure:

-